Potassium 1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant biological and chemical properties, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydration of Hydrazides: A classical route involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents.
Cyclization of Hydrazide Thio Analogs: This method involves the reaction between hydrazides and aryl isothiocyanates, followed by intramolecular cyclization in the presence of potassium bisulfate.
Oxidative Cyclization of Hydrazones: This protocol involves the intramolecular cyclization of N-acylhydrazones under oxidative conditions, often using oxygen, iodine, or bromine.
Industrial Production Methods
Industrial production of Potassium 1,3,4-oxadiazole-2-carboxylate typically involves the reaction of methyl tetrazole with oxalyl chloride, followed by the addition of potassium hydroxide to form the desired product .
Chemical Reactions Analysis
Types of Reactions
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, oxygen.
Reducing Agents: Lithium aluminum hydride.
Dehydrating Agents: Phosphorus oxychloride, thionyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium 1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium 1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It acts on enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, inhibiting their activity and thereby affecting cellular processes.
Pathway Modulation: It modulates pathways like the NF-kB signaling pathway and tubulin polymerization, leading to the inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different biological activities.
1,2,3-Oxadiazole: Known for its unique reactivity and applications in different fields.
1,2,5-Oxadiazole: Less commonly studied but still valuable in certain chemical syntheses.
Uniqueness
Potassium 1,3,4-oxadiazole-2-carboxylate is unique due to its broad spectrum of biological activities and its ability to act as a versatile building block in organic synthesis. Its stability and reactivity make it a preferred choice in the synthesis of pharmaceuticals and other high-value chemicals .
Properties
Molecular Formula |
C3HKN2O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
potassium;1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C3H2N2O3.K/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1 |
InChI Key |
WCRWCWJVLOFEEU-UHFFFAOYSA-M |
Canonical SMILES |
C1=NN=C(O1)C(=O)[O-].[K+] |
Origin of Product |
United States |
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